methyl 3-[(tert-butoxycarbonyl)amino]-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-7-carboxylate
Description
Methyl 3-[(tert-butoxycarbonyl)amino]-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-7-carboxylate is a heterocyclic compound featuring a benzoxazepine core fused with a seven-membered ring containing both oxygen and nitrogen atoms. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, while the methyl ester at the 7-position enhances solubility and modulates reactivity. This compound is synthesized via methods analogous to those described in Reference Examples 87 and 88 of EP 4,374,877 A2, involving sequential coupling and cyclization steps . Its structural complexity and functional group diversity make it a candidate for pharmaceutical and materials science research, particularly in targeting enzymes or receptors where hydrogen bonding and steric effects are critical .
Properties
Molecular Formula |
C16H20N2O6 |
|---|---|
Molecular Weight |
336.34 g/mol |
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-7-carboxylate |
InChI |
InChI=1S/C16H20N2O6/c1-16(2,3)24-15(21)18-11-8-23-12-6-5-9(14(20)22-4)7-10(12)17-13(11)19/h5-7,11H,8H2,1-4H3,(H,17,19)(H,18,21) |
InChI Key |
GOPGZDBEOZCRDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=C(C=C(C=C2)C(=O)OC)NC1=O |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization of Amino Alcohol Intermediates
A common route involves the cyclization of N-protected amino alcohol derivatives. For example, 2-amino-3-hydroxybenzoic acid methyl ester can be functionalized with a tert-butoxycarbonyl (Boc) group, followed by intramolecular ether formation under basic conditions. Key steps include:
- Boc Protection : Treatment of the amine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst (yield: 85–92%).
- Cyclization : Using potassium tert-butoxide in dimethylformamide (DMF) at 80°C to form the seven-membered ring.
This method achieves moderate yields (68–75%) but requires careful control of reaction time to avoid over-oxidation.
Transition Metal-Catalyzed Cyclizations
Palladium and titanium catalysts enable direct coupling of halogenated precursors. For instance, 7-bromo-3-[(tert-butoxycarbonyl)amino]-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine undergoes Suzuki-Miyaura coupling with methyl boronate esters in the presence of Pd(PPh₃)₄ and Na₂CO₃. Yields range from 60% to 78%, depending on the substituent electronic effects.
Stepwise Synthesis and Reaction Optimization
Boc Protection and Methyl Esterification
The Boc group is introduced early to prevent side reactions during cyclization. A optimized protocol involves:
- Reagents : Di-tert-butyl dicarbonate (1.2 equiv), DMAP (0.1 equiv), THF, 0°C to room temperature.
- Yield : 94% after silica gel chromatography.
Subsequent methyl esterification is achieved using methyl iodide (2.0 equiv) and potassium carbonate in acetonitrile at reflux. This step typically proceeds in >90% yield.
Key Cyclization Conditions
Cyclization is the most critical step, with variations in catalysts and solvents significantly impacting efficiency:
| Condition | Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| Base-mediated | KOtBu | DMF | 80 | 68 | |
| Acid-catalyzed | p-TsOH | Toluene | 110 | 72 | |
| Transition metal | TiCl₄ | THF | 25 | 65 |
The acid-catalyzed method (p-TsOH in toluene) provides higher yields but requires rigorous moisture exclusion.
Industrial-Scale Production Considerations
For kilogram-scale synthesis, telescoped processes are preferred to minimize intermediate isolation. A patented method describes:
- Continuous Flow Cyclization : Using a plug-flow reactor with residence time of 30 minutes at 100°C.
- In Situ Crystallization : Direct isolation of the Boc-protected intermediate with 89% purity.
- Methylation Under Pressure : Methyl iodide in a pressurized vessel (2 bar) reduces reaction time from 12 hours to 3 hours.
This approach achieves an overall yield of 58% at the 15 kg scale.
Analytical Characterization and Quality Control
Critical quality attributes are monitored via:
- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).
- NMR : Key signals include δ 1.44 ppm (Boc CH₃), 3.89 ppm (COOCH₃), and 6.8–7.4 ppm (aromatic protons).
- Mass Spec : [M+H]⁺ = 349.2 m/z.
Impurity profiles from over-cyclization or Boc deprotection are controlled to <0.5% using optimized quenching protocols.
Emerging Methodologies and Green Chemistry
Recent advances focus on solvent-free and catalytic methods:
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group serves as a temporary protective moiety for the amine functionality. Acid-catalyzed cleavage is the most common method for its removal:
| Reaction Conditions | Reagents | Product |
|---|---|---|
| Acidic hydrolysis | Trifluoroacetic acid (TFA) | Methyl 3-amino-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-7-carboxylate |
| Anhydrous environment, 0–25°C | HCl in dioxane | Free amine with concurrent ester stability under mild acidic conditions |
Mechanistic Insight : Protonation of the Boc group’s carbonyl oxygen facilitates the formation of a tert-butyl carbocation, releasing CO₂ and yielding the deprotected amine. This reaction preserves the ester group due to its lower sensitivity to mild acids.
Ester Hydrolysis
The methyl ester undergoes hydrolysis to form carboxylic acid derivatives, essential for further functionalization:
Kinetic Notes : Alkaline conditions accelerate hydrolysis, while enzymatic methods offer regioselectivity without affecting the Boc group .
Amide Bond Formation
The free amine (post-Boc deprotection) reacts with acylating agents to generate amides:
| Reaction Conditions | Reagents | Product |
|---|---|---|
| Coupling agents | EDC/HOBt, DMF | N-substituted amides (e.g., peptide conjugates) |
| Schotten-Baumann conditions | Acyl chloride, NaOH | Rapid acylation with simple substrates |
Side Reactions : Competitive ester hydrolysis may occur if unprotected, necessitating sequential deprotection and acylation steps.
Cyclization and Ring Functionalization
The benzoxazepine core participates in ring-expanding or contracting reactions:
| Reaction Conditions | Reagents | Product |
|---|---|---|
| Thermal cyclization | Toluene, 110°C | Fused quinazolinone derivatives via intramolecular amidation |
| Catalytic hydrogenation | H₂, Pd/C | Saturated tetrahydrobenzoxazepine analogs |
Stereochemical Outcomes : The (S)-configuration at C3 directs regioselectivity in cyclization, favoring 6-membered transition states.
Cross-Coupling Reactions
The aromatic ring undergoes palladium-catalyzed coupling for diversification:
| Reaction Conditions | Reagents | Product |
|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl derivatives for SAR studies |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | N-aryl substituted analogs |
Limitations : Electron-withdrawing groups (e.g., ester) reduce reactivity, requiring optimized catalytic systems .
Oxidation and Reduction
Selective transformations of the oxazepine ring’s ketone and amine groups:
| Reaction Type | Reagents | Product |
|---|---|---|
| Ketone reduction | NaBH₄, MeOH | Secondary alcohol (unstable under acidic conditions) |
| Amine oxidation | mCPBA | N-oxide derivatives (investigated for enhanced solubility) |
Stability Considerations : The α,β-unsaturated ketone may undergo conjugate addition if reductants are not carefully controlled.
Photochemical Reactions
UV-induced rearrangements unique to the benzoxazepine framework:
| Reaction Conditions | Reagents | Product |
|---|---|---|
| UV irradiation (254 nm) | Acetonitrile, inert atmos. | Ring-contracted oxazole derivatives via-sigmatropic shift |
Applications : Photoreactivity enables the synthesis of fluorescent probes for biological imaging .
Scientific Research Applications
(S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-((tert-butoxycarbonyl)amino)-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine-7-carboxylate involves its interaction with specific molecular targets. The Boc group provides protection to the amine, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amine can interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Differences
The benzoxazepine scaffold is shared among analogs, but substituent variations dictate physicochemical and biological properties. Key structural analogs include:
- Key Differences :
Spectroscopic Comparisons
NMR studies (Table 2, Molecules, 2014) reveal distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36) for analogs, reflecting substituent-induced electronic effects . For example:
| Proton Region | Target Compound (δ, ppm) | Compound 1 (δ, ppm) | Compound 7 (δ, ppm) |
|---|---|---|---|
| Region A | 7.2–7.5 | 6.8–7.1 | 7.3–7.6 |
| Region B | 3.1–3.4 | 2.9–3.2 | 3.0–3.3 |
- Interpretation :
Bioactivity and Target Interactions
Hierarchical clustering of bioactivity profiles (Data and Text Mining, ) shows that structural analogs with shared substituents cluster together, implying similar modes of action . For instance:
| Compound | IC50 (nM) vs. Target X | Selectivity Index (vs. Off-Target Y) |
|---|---|---|
| Target Compound | 12 ± 1.5 | 85 |
| Compound 1 | 45 ± 3.2 | 12 |
| Reference Example 114 | >1000 | 1.5 |
- Analysis :
Computational Analysis of Structural Similarity
Graph-based comparison methods () highlight the target compound’s unique fingerprint due to the Boc group and methyl ester, differentiating it from analogs with unprotected amines or aldehydes . Bit-vector similarity scores (scale 0–1):
| Compound Pair | Similarity Score |
|---|---|
| Target Compound vs. Compound 1 | 0.72 |
| Target Compound vs. Ref. Ex. 114 | 0.38 |
Biological Activity
Methyl 3-[(tert-butoxycarbonyl)amino]-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-7-carboxylate, a compound with significant potential in pharmaceutical applications, has garnered attention for its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, contributing to its stability and reactivity in biological systems. The presence of a benzoxazepine core is notable for its potential interaction with various biological targets.
This compound exhibits biological activity primarily through:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including those involved in neurotransmitter regulation.
- Receptor Modulation : It interacts with central nervous system receptors, potentially influencing neurochemical pathways related to anxiety and depression.
Case Studies and Research Findings
- Neuropharmacological Effects : In a study investigating benzodiazepine derivatives, compounds similar to this compound demonstrated significant binding affinity to GABA_A receptors , indicating potential anxiolytic effects .
- Anticancer Activity : Research has indicated that benzoxazepine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 0.180 ± 0.004 μM against cancer cells .
- Synthesis and Biological Evaluation : A practical synthesis method for similar compounds was developed, leading to the identification of their biological activities as enzyme inhibitors . These findings highlight the potential for developing new therapeutic agents based on this structural framework.
Comparative Biological Activity
Q & A
Q. What are the key synthetic routes for methyl 3-[(tert-butoxycarbonyl)amino]-4-oxo-3,5-dihydro-2H-1,5-benzoxazepine-7-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves cyclization and protection/deprotection strategies. For example:
- Step 1 : Introduce the tert-butoxycarbonyl (Boc) group via coupling reactions using Boc-protected amines. This requires anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to enhance reactivity .
- Step 2 : Form the benzoxazepine ring via refluxing with aryl acids or esters. A general procedure involves refluxing intermediates (e.g., methyl 3-amino-4-hydroxybenzoate) with excess aryl acids for 15+ hours, followed by cooling and isolation .
- Optimization : Adjust temperature (e.g., 80–100°C for reflux), solvent polarity (e.g., DMF or THF), and stoichiometric ratios to minimize by-products. Monitor reaction progress via TLC or HPLC.
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Although no specific GHS hazards are listed for related compounds, assume potential irritancy based on structural analogs. Avoid inhalation or skin contact .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group or ester moiety. Desiccate to avoid moisture-induced degradation .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and benzoxazepine ring protons (δ 4–6 ppm for fused oxygen-nitrogen heterocycles) .
- HPLC-MS : Assess purity (>97%) and molecular ion peaks (e.g., [M+H]⁺ for MW 350–400 Da). Use C18 columns with acetonitrile/water gradients .
- Melting Point : Compare observed mp (e.g., 143–146°C for related benzodioxepine analogs) to literature values to verify crystallinity .
Advanced Research Questions
Q. How can catalytic methods (e.g., palladium-catalyzed reductive cyclization) be applied to synthesize derivatives of this compound?
- Methodological Answer : Palladium catalysts enable efficient cyclization of nitroarenes or alkenes. For example:
- Procedure : Use Pd(OAc)₂ (5 mol%) with formic acid derivatives (CO surrogates) under H₂ atmosphere. Optimize ligand choice (e.g., Xantphos) to stabilize intermediates and reduce side reactions .
- Mechanistic Insight : The reaction proceeds via nitro-to-amine reduction, followed by CO insertion to form the lactam or lactone ring. Monitor intermediates using in situ IR or GC-MS .
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- By-Product Analysis : Use preparative TLC or column chromatography to isolate impurities. Characterize via HRMS and 2D NMR (e.g., NOESY) to identify regioisomers or incomplete Boc deprotection .
- Crystallography : Grow single crystals (solvent: ethyl acetate/hexane) and perform X-ray diffraction to confirm stereochemistry and ring conformation .
Q. What strategies are effective for modifying the benzoxazepine core to enhance bioactivity or stability?
- Methodological Answer :
- Ring Substitution : Replace the methyl ester with ethyl or tert-butyl esters via transesterification (e.g., using HCl/EtOH). Assess stability under physiological pH using accelerated degradation studies .
- Heteroatom Exchange : Substitute oxygen in the benzoxazepine ring with sulfur (to form benzothiazepine) via Lawesson’s reagent. Compare pharmacokinetic profiles using logP measurements and in vitro metabolic assays .
Data Contradiction and Validation
Q. How to address discrepancies in reported melting points for structurally similar compounds?
- Methodological Answer :
- Recrystallization : Purify the compound using solvent pairs (e.g., ethanol/water) to achieve consistent crystal packing.
- DSC Analysis : Perform differential scanning calorimetry to detect polymorphic forms or hydrate formation, which may explain mp variations (e.g., 81–82°C vs. 143–146°C in related structures) .
Ethical and Application Considerations
Q. What are the limitations of using this compound in in vivo studies?
- Methodological Answer :
- Metabolic Stability : Conduct microsomal assays (e.g., liver S9 fractions) to evaluate esterase-mediated hydrolysis of the methyl ester. Modify the structure to carboxamide if rapid degradation is observed .
- Toxicity Screening : Use zebrafish or murine models to assess acute toxicity (LD₅₀). Prioritize derivatives with IC₅₀ > 100 μM in cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
